1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone
Description
Properties
IUPAC Name |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-29-18-8-4-16(5-9-18)20-14-21(17-6-10-19(30-2)11-7-17)27(26-20)22(28)15-31-23-24-12-3-13-25-23/h3-13,21H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSHFQMIBDYYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC=CC=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a novel synthetic derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazole ring fused with a pyrimidine moiety and is characterized by the presence of methoxyphenyl groups, which are known to influence its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of related pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Caspase activation |
| Compound B | A549 | 12.3 | Bcl-2 inhibition |
| Compound C | MDA-MB-231 | 8.7 | PARP inhibition |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing therapeutic agents for inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound possess antimicrobial properties against several pathogenic bacteria. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
| P. aeruginosa | 30 |
Case Studies
- Study on Anticancer Properties : A recent study investigated the effects of a similar pyrazole derivative on MDA-MB-231 breast cancer cells. The results indicated that treatment led to a significant reduction in cell viability (IC50 = 8.7 µM), primarily through apoptosis induction via caspase pathways .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related compounds, demonstrating a marked decrease in TNF-α levels upon treatment with these derivatives, suggesting potential applications in chronic inflammatory conditions .
- Antimicrobial Evaluation : A comprehensive evaluation of antimicrobial properties revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising activity against breast and colon cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known for their efficacy against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that the incorporation of specific substituents enhances the antibacterial potency of these compounds .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds like this compound have been investigated for their anti-inflammatory properties. Research has demonstrated that pyrazole derivatives can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory disorders .
Building Blocks in Organic Synthesis
The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the creation of various derivatives through functional group modifications. The versatility of the pyrazole ring enables chemists to explore new synthetic routes for developing complex molecules with desired biological activities .
Multicomponent Reactions
Multicomponent reactions (MCRs) involving this compound have been reported to yield diverse libraries of compounds rapidly. These reactions facilitate the efficient synthesis of multi-functionalized products that can be screened for biological activity .
Crystal Engineering
The compound has been utilized in crystal engineering studies due to its ability to form stable crystal lattices through intermolecular interactions such as hydrogen bonding and π–π stacking. These properties are essential for developing materials with specific optical or electronic properties .
Drug Formulation
In pharmaceutical formulations, the stability and solubility of drug compounds are critical factors influencing their bioavailability. The structural characteristics of this compound suggest potential applications in enhancing the solubility profiles of poorly soluble drugs through co-crystallization techniques .
Comparison with Similar Compounds
Structural Analogs with Pyrazole-Ethanone Backbones
The compound shares structural motifs with several derivatives, particularly in the pyrazole-ethanone framework. Key analogs include:
Key Observations :
- The target compound’s bis(4-methoxyphenyl) groups provide strong electron-donating effects, which may enhance π-π stacking interactions in enzyme binding compared to mono-substituted analogs like Compound 12 .
Physicochemical Properties
- Solubility : The pyrimidin-2-ylthio group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic indole-thioether groups (e.g., BA90953). For comparison, a structurally distinct thiadiazole-thioether analog () exhibits solubility of 43.6 µg/mL at pH 7.4 .
- Molecular Weight : The target compound’s estimated molecular weight (~579–590 g/mol) exceeds that of simpler FabH inhibitors (e.g., Compound 12: ~340–360 g/mol), which may impact bioavailability or membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
